2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with 2-chloroethanol in the presence of a base to form the phenoxyethanol derivative.
Piperazine Coupling: The phenoxyethanol derivative is then coupled with 4-phenylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the phenoxy ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. The phenoxy and piperazine moieties are known to interact with various biological pathways, potentially affecting signal transduction, enzyme activity, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-Chloro-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-Bromo-4-ethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
2-(2-Bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the specific substitution pattern on the phenoxy ring and the presence of the phenylpiperazine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-16-8-9-19(18(21)14-16)25-15-20(24)23-12-10-22(11-13-23)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWAROLSOMZIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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